6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole
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Overview
Description
6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class of chemicals This compound is characterized by its complex structure, which includes a benzimidazole core substituted with chloro, dichlorobenzyl, and phenyl groups
Mechanism of Action
Target of Action
Compounds with a benzimidazole core, like “6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole”, are often used as antiparasitic agents. They typically target tubulin, a protein essential for the survival and reproduction of many parasites .
Mode of Action
Benzimidazoles generally bind to the beta-tubulin subunit of the tubulin protein, inhibiting its polymerization into microtubules. This disrupts the cell’s cytoskeleton and halts vital processes such as cell division .
Biochemical Pathways
The primary pathway affected by benzimidazoles is the polymerization of tubulin into microtubules. This process is crucial for cell division, intracellular transport, and the maintenance of cell shape .
Result of Action
The inhibition of tubulin polymerization by benzimidazoles leads to the death of the parasite. This is due to the disruption of vital cellular processes such as cell division and nutrient uptake .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2,4-dichlorobenzyl chloride: This intermediate can be synthesized by the chlorination of 2,4-dichlorotoluene using chlorine gas in the presence of a catalyst such as ferric chloride.
Formation of 2-phenyl-1H-benzimidazole: This can be achieved by the condensation of o-phenylenediamine with benzoic acid under acidic conditions.
Coupling Reaction: The final step involves the reaction of 2-phenyl-1H-benzimidazole with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro and dichlorobenzyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzimidazole core can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the benzimidazole core, while oxidation and reduction can modify the functional groups attached to the core.
Scientific Research Applications
6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-1H-benzimidazole: Lacks the chloro and dichlorobenzyl substituents, resulting in different chemical and biological properties.
6-chloro-2-phenyl-1H-benzimidazole: Similar structure but without the dichlorobenzyl group.
1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole: Lacks the chloro substituent on the benzimidazole core.
Uniqueness
6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole is unique due to the presence of both chloro and dichlorobenzyl groups, which confer distinct chemical reactivity and biological activity. These substituents can enhance the compound’s stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-chloro-1-[(2,4-dichlorophenyl)methoxy]-2-phenylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl3N2O/c21-15-7-6-14(17(23)10-15)12-26-25-19-11-16(22)8-9-18(19)24-20(25)13-4-2-1-3-5-13/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRJNRMGEQHELN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2OCC4=C(C=C(C=C4)Cl)Cl)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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